4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of oxazole-aniline derivatives often involves intricate steps to ensure the correct formation of the oxazole ring and its subsequent attachment to the aniline moiety. A novel approach highlighted involves the electrochemical synthesis of a polymer based on an aniline derivative, demonstrating the versatility of aniline-based monomers in creating high-conducting materials for potential application in solar cells, showcasing a method to link functional groups to aniline at the para position and optimize electrochemical conditions for desired properties (Shahhosseini et al., 2016).
Molecular Structure Analysis
The molecular structure of oxazole-aniline derivatives is typically confirmed using spectroscopic techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopies. These techniques validate the formation of the oxazole ring and its proper linkage to the aniline group, providing insights into the electronic and spatial configuration which are crucial for understanding the compound's reactivity and properties. The synthesis and structural elucidation of novel oxazepine derivatives via cycloaddition reactions serve as a testament to the complexity and diversity of aniline derivatives' molecular frameworks (Ramadan, 2018).
Scientific Research Applications
Medicinal Chemistry
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Drug Discovery
The oxazole ring, with one nitrogen atom and one oxygen atom, which are widely displayed in natural products and synthetic molecules, is known as a prime skeleton for drug discovery . On the account of structural and chemical diversity, oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry, showing their enormous development value and they favored the discovery of newer potential therapeutic agents .
Inhibition Property against Brassica Campestris
Authors concluded from their studies that all the synthesized compounds showed good inhibition property against Brassica campestris at a concentration of a 100 μg/mL .
Synthesis of Oxazolines and Oxazoles
A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
Biological Activities
The derivatives of 1,3-diazole, which is structurally similar to oxazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Enantiomerically Pure Amino Diols
The iodocyclization of O-alkenyl imidates derived from (4 R,5 S)-1,5-dimethyl-4-phenylimidazolidin-2-one (1) affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles which are easily separated by flash chromatography and successively cleaved to enantiomerically pure amino diols .
properties
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGVXOSFVZIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329799 | |
Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline | |
CAS RN |
54472-46-7 | |
Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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